molecular formula C21H20O2S B12567892 Benzenemethanethiol, 3,5-bis(phenylmethoxy)- CAS No. 260964-92-9

Benzenemethanethiol, 3,5-bis(phenylmethoxy)-

Cat. No.: B12567892
CAS No.: 260964-92-9
M. Wt: 336.4 g/mol
InChI Key: JBLXQHIRLNZOIL-UHFFFAOYSA-N
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Description

Benzenemethanethiol, 3,5-bis(phenylmethoxy)- is a chemical compound with the molecular formula C21H20O2S and a molecular weight of 336.45 g/mol It is characterized by the presence of a benzenemethanethiol core substituted with two phenylmethoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanethiol, 3,5-bis(phenylmethoxy)- typically involves the reaction of benzenemethanethiol with phenylmethoxy-substituted benzyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of Benzenemethanethiol, 3,5-bis(phenylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanethiol, 3,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanethiol, 3,5-bis(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanethiol, 3,5-bis(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These substituents enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical and biological studies .

Properties

CAS No.

260964-92-9

Molecular Formula

C21H20O2S

Molecular Weight

336.4 g/mol

IUPAC Name

[3,5-bis(phenylmethoxy)phenyl]methanethiol

InChI

InChI=1S/C21H20O2S/c24-16-19-11-20(22-14-17-7-3-1-4-8-17)13-21(12-19)23-15-18-9-5-2-6-10-18/h1-13,24H,14-16H2

InChI Key

JBLXQHIRLNZOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CS)OCC3=CC=CC=C3

Origin of Product

United States

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